molecular formula C11H16N2O2S B1316295 Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate CAS No. 126533-98-0

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Cat. No. B1316295
M. Wt: 240.32 g/mol
InChI Key: YDNOYPUXHJNTPT-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (ETPC) is an organic compound belonging to the thiazole family of compounds. It is a white crystalline solid with a melting point of 97-98°C and a boiling point of 291-293°C. ETPC is a versatile compound with a wide range of applications in both scientific research and industrial processes. It has been used in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and polymers. ETPC has also been used as a catalyst in the synthesis of polymers, as well as in the production of polymers with improved properties.

Scientific Research Applications

Synthesis and Biological Properties

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is involved in the synthesis of new piperidine substituted benzothiazole derivatives. These derivatives exhibit significant biological activities, including antibacterial and antifungal effects. The synthesis process involves reacting ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine, followed by additional steps to produce compounds with notable optical properties and biological activities (Shafi, Rajesh, & Senthilkumar, 2021).

Antituberculosis Activity

Another significant application is the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This research showcases the compound's potential in contributing to the development of new antituberculosis agents, highlighting its importance in the fight against tuberculosis. The efficacy of these compounds was demonstrated through in vitro assays, showcasing their potential as promising compounds against tuberculosis with minimal cytotoxicity (Jeankumar et al., 2013).

Anticancer Agents

Research into the synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole nucleus has also demonstrated the potential anticancer activity of ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate derivatives. These compounds have shown to exhibit promising anticancer activities, with several synthesized derivatives demonstrating low IC50 values, suggesting their potential as strong anticancer agents relative to standard drugs like doxorubicin. This highlights the compound's role in the development of new therapeutic agents for cancer treatment (Rehman et al., 2018).

Antibacterial and Antimicrobial Activities

The compound has also been utilized in the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating moderate to talented antibacterial activity against various bacterial strains. This further underscores its utility in the development of new antibacterial agents (Khalid et al., 2016).

properties

IUPAC Name

ethyl 2-piperidin-1-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-2-15-10(14)9-8-16-11(12-9)13-6-4-3-5-7-13/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNOYPUXHJNTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567606
Record name Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

CAS RN

126533-98-0
Record name Ethyl 2-(1-piperidinyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126533-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture comprising 2.1 g of piperidine, 4 g of ethyl 2-chlorothiazole-4-carboxylate, 4.2 g of triethylamine and 20 ml of benzene was refluxed for 12 hours. The reaction mixture was poured into water and extracted with benzene. The extract was washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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